N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE
Overview
Description
N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE is a complex organic compound that features a benzyl group, a nitro group, and a phenylmethanesulfonylpiperazine moiety attached to an aniline core
Preparation Methods
The synthesis of N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product . Industrial production methods may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE undergoes various chemical reactions, including:
Scientific Research Applications
N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: It can be used as a ligand in catalytic systems to facilitate various organic transformations.
Mechanism of Action
The mechanism of action of N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
N-BENZYL-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE can be compared with other nitroaniline derivatives and piperazine-containing compounds:
N-BENZYL-2-NITROANILINE: Similar in structure but lacks the phenylmethanesulfonylpiperazine group, which may result in different chemical reactivity and biological activity.
N-BENZYL-2-NITRO-5-(4-PHENYLPIPERAZIN-1-YL)ANILINE: Similar but without the methanesulfonyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
N-benzyl-5-(4-benzylsulfonylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-28(30)24-12-11-22(17-23(24)25-18-20-7-3-1-4-8-20)26-13-15-27(16-14-26)33(31,32)19-21-9-5-2-6-10-21/h1-12,17,25H,13-16,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPMSANQZJSKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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